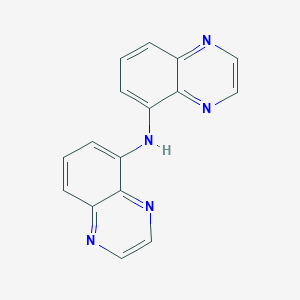

![molecular formula C14H12BrNO4 B505936 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene CAS No. 929095-68-1](/img/structure/B505936.png)

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene is a chemical compound with the CAS Number: 929095-68-1 . It has a molecular weight of 338.16 . The compound is also known by its IUPAC Name 2-bromo-4-[(4-methoxybenzyl)oxy]-1-nitrobenzene .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 338.16 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Methods : The compound has been synthesized using various methods. Jian (2000) discussed a method for synthesizing 4-methoxy-1-nitrobenzene, a related compound, which can be an intermediate in synthesizing 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene. This involves the substitution of 4-chloro-1-nitrobenzene and reduction steps with high yields over 80% (Jian, 2000).

- Chemical Reactivity : Kulič et al. (1975) studied the azo-coupling kinetics of 4-nitrobenzenediazonium with 4-substituted phenols, indicating that methoxy groups significantly increase reactivity. This research helps understand the reactivity of nitrobenzene derivatives in chemical synthesis (Kulič, Titz, & Večeřa, 1975).

Material Science Applications

- Polymer Science : In the field of polymer science, the compound's derivatives have been investigated for various applications. For example, Du (2015) explored the synthesis of 2-hydroxycarbazole starting from 2-bromonitrobenzene, demonstrating potential in polymer and material science (Du, 2015).

- Electronic Materials : Esteves et al. (2007) examined the use of related compounds in the synthesis of tetrahydrofuran derivatives, indicating potential applications in electronic materials (Esteves, Ferreira, & Medeiros, 2007).

Environmental and Analytical Chemistry

- Atmospheric Studies : The reaction of methoxyphenols like guaiacol with hydroxyl radicals has been studied, showing the formation of nitroguaiacol isomers. Such studies are important in understanding the environmental impact and atmospheric chemistry of these compounds (Lauraguais et al., 2014).

Biomedical Research

- Photoreagents in Biology : In biomedical research, 4-nitrophenyl ethers, which are structurally similar, have been proposed as photoreagents for protein crosslinking and affinity labeling, suggesting potential biomedical applications of related compounds (Jelenc, Cantor, & Simon, 1978).

Safety and Hazards

Wirkmechanismus

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways it might affect. Benzene derivatives can participate in various reactions, including electrophilic aromatic substitution and Suzuki-Miyaura coupling , which could potentially influence multiple biochemical pathways.

Pharmacokinetics

Factors such as its molecular weight (33816 g/mol ) and potential for hydrogen bonding can influence its bioavailability.

Result of Action

The molecular and cellular effects of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene are currently unknown due to the lack of research on this compound .

Eigenschaften

IUPAC Name |

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDZGDDGZLKVBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-{[(4-phenylquinazolin-2-yl)thio]acetyl}-9H-carbazole](/img/structure/B505853.png)

![N-[1,1'-biphenyl]-4-ylbenzo[cd]indol-2-amine](/img/structure/B505854.png)

![2-[(4,6,7-Trimethyl-2-quinazolinyl)sulfanyl]ethyl 3,5-dimethoxybenzoate](/img/structure/B505857.png)

![N-(4-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B505858.png)

![N-{4-[4-(butyrylamino)phenoxy]phenyl}butanamide](/img/structure/B505864.png)

![N-(3,4-dimethylphenyl)-4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-4-oxobutanamide](/img/structure/B505868.png)

![Methyl 2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B505872.png)

![N-{4-[(mesitylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B505873.png)

![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B505875.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B505876.png)

![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]cyclohexanecarboxamide](/img/structure/B505877.png)